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2-(Aminooxy)-2-methylpropanoic acid

Catalog No.
S3346564
CAS No.
88023-64-7
M.F
C4H9NO3
M. Wt
119.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(Aminooxy)-2-methylpropanoic acid

CAS Number

88023-64-7

Product Name

2-(Aminooxy)-2-methylpropanoic acid

IUPAC Name

2-aminooxy-2-methylpropanoic acid

Molecular Formula

C4H9NO3

Molecular Weight

119.12 g/mol

InChI

InChI=1S/C4H9NO3/c1-4(2,8-5)3(6)7/h5H2,1-2H3,(H,6,7)

InChI Key

LYSXGALUCNQSQO-UHFFFAOYSA-N

SMILES

CC(C)(C(=O)O)ON

Canonical SMILES

CC(C)(C(=O)O)ON

The exact mass of the compound 2-(Aminooxy)-2-methylpropanoic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Chemical Properties

2-(Aminooxy)-2-methylpropanoic acid, also known as aminooxyisobutyric acid, is a molecule with the chemical formula C₄H₉NO₃. It is a carboxylic acid containing an amine group and a methyl group bonded to the central carbon atom. Information on its basic properties like melting point, boiling point, solubility etc. can be found in PubChem PubChem: 2-(Aminooxy)-2-methylpropanoic acid: .

Potential Research Applications

  • Enzyme Inhibition

    The molecule's structure contains an aminooxy group, which can mimic the structure of natural substrates for certain enzymes. This could lead to research into its potential as an enzyme inhibitor ScienceDirect: Mechanism-based enzyme inactivation by transition state analogs.

  • Organic Synthesis

    The carboxylic acid and amine functional groups are common building blocks in organic synthesis. 2-(Aminooxy)-2-methylpropanoic acid could potentially be used as a starting material or intermediate in the synthesis of more complex molecules.

2-(Aminooxy)-2-methylpropanoic acid is a chemical compound with the molecular formula C4H9NO3C_4H_9NO_3 and a molecular weight of approximately 155.58 g/mol. It features a unique structure characterized by an aminooxy functional group attached to a branched propanoic acid backbone. This compound is often encountered in biochemical research due to its ability to participate in bioorthogonal reactions, which allow for selective labeling of biomolecules without interfering with native biological processes

The chemical reactivity of 2-(Aminooxy)-2-methylpropanoic acid is largely attributed to its aminooxy group, which can form stable oxime bonds with carbonyl-containing compounds. This property is particularly useful in bioorthogonal chemistry, where it can be utilized for labeling and tracking biomolecules in living systems. The compound can also undergo hydrolysis and other transformations under specific conditions, such as acidic or basic environments

The applications of 2-(Aminooxy)-2-methylpropanoic acid span various fields: